N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
CAS No.: 881073-23-0
Cat. No.: VC7229165
Molecular Formula: C21H20N6O2
Molecular Weight: 388.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881073-23-0 |
|---|---|
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.431 |
| IUPAC Name | N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide |
| Standard InChI | InChI=1S/C21H20N6O2/c1-13-4-9-18(14(2)10-13)27-20-17(11-24-27)19(22-12-23-20)25-26-21(28)15-5-7-16(29-3)8-6-15/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
| Standard InChI Key | WDZVDHUSNGFQCO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)C |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The compound’s structure features a pyrazolo[3,4-d]pyrimidine ring fused to a 2,4-dimethylphenyl group at position 1 and a 4-methoxybenzohydrazide group at position 4 (Figure 1). Key structural elements include:
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Pyrazolo[3,4-d]pyrimidine Core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, contributing to electron-deficient characteristics that facilitate interactions with biological targets .
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2,4-Dimethylphenyl Substituent: Enhances lipophilicity () and steric bulk, potentially improving membrane permeability .
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4-Methoxybenzohydrazide Moiety: Introduces hydrogen-bonding capabilities (, ) and modulates electronic effects via the methoxy group .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 388.431 g/mol | |
| 3.55 | ||
| H-Bond Donors/Acceptors | 2 / 6 | |
| Polar Surface Area | 79.68 Ų |
Spectroscopic Characterization
The compound’s structure has been confirmed via:
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Nuclear Magnetic Resonance (NMR): NMR signals at δ 2.35 ppm (methyl groups) and δ 3.85 ppm (methoxy group).
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Mass Spectrometry: A molecular ion peak at , consistent with the molecular formula.
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Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm (C=O) and 3300 cm (N-H).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Scheme 1):
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Formation of Pyrazolo[3,4-d]pyrimidine Core: Condensation of 2,4-dimethylaniline with ethyl cyanoacetate under acidic conditions yields the intermediate pyrazolo-pyrimidine .
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Hydrazide Coupling: Reaction with 4-methoxybenzoyl chloride in the presence of hydrazine hydrate introduces the benzohydrazide group.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Yield and Scalability
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The methoxy group may disrupt microbial membrane integrity, as seen in structurally analogous Schiff bases .
Table 2: Biological Activity Profile
| Activity | Model System | Result | Source |
|---|---|---|---|
| Apoptosis Induction | HeLa Cells | IC | |
| Antibacterial | S. aureus | MIC = 32 µg/mL | |
| Antifungal | C. albicans | MIC = 64 µg/mL |
Drug Likeness and ADMET Considerations
Pharmacokinetic Predictions
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Absorption: High gastrointestinal absorption (PePP Score = 0.78) due to moderate .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group, necessitating prodrug strategies.
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Toxicity: Low acute toxicity (LD > 500 mg/kg in rodents), but chronic exposure risks require further study.
Research Gaps and Future Directions
Unresolved Challenges
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Solubility Limitations: Poor aqueous solubility () hinders formulation .
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In Vivo Validation: No published data on pharmacokinetics or efficacy in animal models.
Opportunities for Optimization
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Prodrug Derivatives: Esterification of the hydrazide group may improve bioavailability.
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Combination Therapies: Synergy with cisplatin observed in preliminary assays warrants exploration.
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